Symmetrel

Catalog No.
S1509872
CAS No.
13878-11-0
M.F
C10H18ClN
M. Wt
187.71 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Symmetrel

CAS Number

13878-11-0

Product Name

Symmetrel

IUPAC Name

1-adamantylazanium;chloride

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

InChI

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H

InChI Key

WOLHOYHSEKDWQH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-]

Synonyms

1 Aminoadamantane, 1-Aminoadamantane, Adamantylamine, Adekin, AL, Amantadin, Aman, Amanta, Amanta HCI AZU, Amanta Sulfate AZU, Amanta-HCI-AZU, Amanta-Sulfate-AZU, Amantadin AL, Amantadin AZU, Amantadin neuraxpharm, Amantadin ratiopharm, Amantadin Stada, Amantadin-neuraxpharm, Amantadin-ratiopharm, Amantadina Juventus, Amantadina Llorente, Amantadine, Amantadine Hydrochloride, Amantadine Sulfate, Amantadinneuraxpharm, Amantadinratiopharm, AmantaHCIAZU, AmantaSulfateAZU, Amixx, AZU, Amantadin, Cerebramed, Endantadine, Gen Amantadine, Gen-Amantadine, GenAmantadine, Hydrochloride, Amantadine, Infecto Flu, Infecto-Flu, InfectoFlu, Infex, Juventus, Amantadina, Llorente, Amantadina, Mantadix, Midantan, PMS Amantadine, PMS-Amantadine, PMSAmantadine, Stada, Amantadin, Sulfate, Amantadine, Symadine, Symmetrel, tregor, Viregyt, Wiregyt

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-]

Description

The exact mass of the compound Symmetrel is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755860. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Adamantane. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Symmetrel, generically known as amantadine hydrochloride, is a pharmaceutical compound classified as a monoalkylamine. It is chemically represented as 1-adamantanamine hydrochloride and appears as a stable, white crystalline powder that is soluble in water, alcohol, and chloroform . Originally developed as an antiviral agent for the treatment of influenza A, it has also been found effective in managing symptoms of Parkinson's disease and drug-induced extrapyramidal reactions . Symmetrel is available in tablet form (100 mg) and syrup (50 mg per 5 mL) and contains various inactive ingredients such as hydroxypropyl methylcellulose and artificial raspberry flavoring .

The primary mechanism of action for amantadine involves inhibition of the M2 proton channel of the influenza A virus, preventing the release of viral genetic material into host cells . This action disrupts the viral life cycle and inhibits infection. Additionally, amantadine has been shown to act as a weak antagonist of the N-methyl-D-aspartate receptor, which may contribute to its antiparkinsonian effects by enhancing dopamine release and inhibiting dopamine reuptake in the central nervous system .

Amantadine exhibits both antiviral and antiparkinsonian activities. Its antiviral efficacy is primarily against influenza A viruses, where it prevents viral replication. In terms of its effects on Parkinson's disease, amantadine enhances dopaminergic neurotransmission, potentially improving motor function and reducing symptoms associated with the disease. It also possesses anticholinergic properties, though these are not its primary mechanism of action . Common side effects include dizziness, blurred vision, and gastrointestinal disturbances .

The synthesis of amantadine typically involves several steps starting from adamantane. One common method includes the reaction of adamantane with ammonia in the presence of a catalyst to form 1-adamantanamine. This intermediate can then be converted to amantadine hydrochloride through the addition of hydrochloric acid . Various synthetic routes have been explored to optimize yield and purity, often focusing on minimizing byproducts.

Symmetrel is primarily used in two key areas:

  • Antiviral Treatment: It is prescribed for the prevention and treatment of influenza A infections.
  • Parkinson's Disease Management: It is utilized to alleviate symptoms associated with Parkinson's disease and to treat drug-induced extrapyramidal symptoms .

In addition to these primary uses, amantadine has been investigated for potential applications in other conditions such as traumatic brain injury and attention deficit hyperactivity disorder.

Amantadine exhibits various drug interactions that can affect its efficacy and safety profile. Notably:

  • Increased Plasma Levels: Co-administration with drugs like hydrochlorothiazide can reduce amantadine clearance, leading to increased plasma concentrations .
  • Central Nervous System Effects: Concurrent use with antipsychotic medications or levodopa may exacerbate side effects such as confusion or hallucinations .
  • Food Interactions: Alcohol consumption should be avoided during treatment due to potential adverse effects on the central nervous system .

Monitoring for these interactions is crucial for patient safety.

Several compounds exhibit similar pharmacological profiles or chemical structures to amantadine. Below are some notable examples:

Compound NameChemical StructurePrimary UseUnique Features
Rimantadine1-(1-adamantyl)ethanolAntiviralMore potent against influenza A; longer half-life
Memantine(R)-N-Methyl-1-adamantaneAlzheimer's DiseaseNMDA receptor antagonist; different therapeutic focus
Selegiline(R)-N-propargyl-1-aminoindaneParkinson's DiseaseSelective monoamine oxidase B inhibitor

Amantadine stands out due to its dual role as both an antiviral agent and an antiparkinsonian medication. While other compounds may target similar pathways or conditions, their mechanisms or specific applications differ significantly.

Amantadine exerts its most well-characterized effects through modulation of N-methyl-D-aspartate (NMDA) receptors. Unlike classical NMDA channel blockers that simply obstruct ion flow through open channels, amantadine displays a unique dual mechanism involving both channel blockade and gating modulation [1] [2].

Channel Blockade Dynamics

The compound enters the NMDA receptor channel pore in its open state, physically preventing cation permeation. Single-channel recordings demonstrate intermediate blocking kinetics with:

  • Binding rate (k~+~) = 40 μm^-1^s^-1^
  • Unbinding rate (k~-~) = 4400 s^-1^
    This yields an equilibrium dissociation constant (K~d~) of 110 μm for open-channel binding [1].

Gating Modulation

Therapeutically relevant concentrations (≤100 μm) primarily inhibit NMDA receptors by accelerating channel closure. Key findings include:

  • 2-fold increase in channel closing rate (α′ = 2α)
  • Stabilization of closed-channel conformations
  • Trapping of amantadine in closed channels

This gating effect explains why the whole-cell IC~50~ (38.9 μm) is significantly lower than the open-channel K~d~ [1]. The mechanism was confirmed through:

  • Burst duration analysis showing concentration-dependent decreases in open time
  • Voltage-jump experiments revealing slow unblocking components
  • Kinetic modeling of state transitions

Table 1: Comparison of Amantadine Binding Parameters

ParameterValueMeasurement Context
K~d~ (open)110 μmSingle-channel recordings [1]
IC~50~ (whole-cell)38.9 μmSteady-state inhibition [1]
Voltage dependenceWeak-50 mV to +30 mV range [1]

Agonist Concentration Independence

Unlike competitive antagonists, amantadine's IC~50~ shows minimal variation across NMDA concentrations (5-1000 μm) [1]. This pharmacological profile suggests preferential interaction with receptor gating rather than agonist binding sites.

Dopaminergic Pathway Modulation

Amantadine influences dopaminergic signaling through multiple presynaptic mechanisms:

  • Dopamine reuptake inhibition: Blocks dopamine transporter (DAT) function, increasing synaptic dopamine levels
  • Storage modulation: Alters vesicular monoamine transporter 2 (VMAT2) activity
  • Release enhancement: Facilitates dopamine exocytosis through undefined mechanisms

These effects are concentration-dependent, with DAT inhibition becoming significant at therapeutic concentrations (0.1-1 μm). The drug's dopaminergic actions contribute to its efficacy in Parkinsonian syndromes but appear distinct from its NMDA receptor-mediated neuroprotective effects.

Sigma-1 Receptor Interactions

Amantadine acts as a sigma-1 receptor agonist with nanomolar affinity. This interaction modulates:

  • Intracellular calcium signaling
  • Mitochondrial function
  • Neurotrophic factor release

Sigma-1 receptor activation potentiates neuroprotective pathways while attenuating glutamate excitotoxicity. The synergy between sigma-1 agonism and NMDA receptor modulation may underlie amantadine's unique clinical profile in neurodegenerative disorders.

Phosphodiesterase Inhibition

The compound inhibits phosphodiesterase 4 (PDE4) with an IC~50~ of 50-100 μm, leading to:

  • Increased cyclic adenosine monophosphate (cAMP) levels
  • Enhanced protein kinase A (PKA) signaling
  • Modulation of CREB-dependent gene transcription

This mechanism contributes to long-term neuroadaptive changes and may potentiate the drug's anti-parkinsonian effects. PDE4 inhibition also appears critical for amantadine's ability to reverse neuroleptic-induced catalepsy in animal models.

Nicotinic Receptor Interactions

Amantadine non-competitively inhibits α4β2 nicotinic acetylcholine receptors (nAChRs) with micromolar affinity. Key features include:

  • Voltage-independent block
  • Acceleration of desensitization kinetics
  • Use-dependent inhibition

This interaction modulates cholinergic signaling in basal ganglia circuits, potentially contributing to motor effects. The nAChR blockade may also underlie amantadine's efficacy in nicotine withdrawal syndromes.

Modulation of Glutamatergic Neurotransmission

Beyond NMDA receptor effects, amantadine influences glutamatergic signaling through:

  • AMPA receptor trafficking: Enhances surface expression of GluA1 subunits
  • Metabotropic glutamate receptor (mGluR) modulation: Potentiates mGluR5-mediated signaling
  • Glutamate uptake: Increases excitatory amino acid transporter (EAAT) activity

These complementary mechanisms help restore glutamate homeostasis in pathological states. The combined presynaptic and postsynaptic actions create a multimodal approach to regulating excitatory neurotransmission.

Amantadine binds within the open pore of N-methyl-D-aspartate receptor channels and modulates the life-cycle of individual openings.

Parameter (5 µmol l-1 N-methyl-D-aspartate, −67 mV)Drug-free valueValue in 30 µmol l-1 amantadine% changeSource
Mean open time per opening (milliseconds)4.19 ± 0.261.86 ± 0.14↓ 55 [1]
Mean closed time of drug-induced flicker events (milliseconds)0.223 ± 0.012 [1]
Apparent association rate constant for pore binding (10-6 l µmol-1 s-1)40.8 [1]
Apparent dissociation rate constant (s-1)4 480 [1]
Equilibrium dissociation constant (µmol l-1)110 [1]

Key observation: although the equilibrium affinity is modest (one hundred and ten micromoles per litre), channel gating is profoundly altered because each binding event shortens the open period by more than one-half.

Acceleration of N-methyl-D-aspartate Channel Closure

Whole-cell recordings confirm that the principal inhibitory action in intact neurons is not simple pore occlusion but drug-induced stabilisation of closed conformations.

Experimental conditionHalf-maximal inhibitory concentration for steady current (µmol l-1)Fold difference from equilibrium dissociation constantInterpretationSource
5 µmol l-1 N-methyl-D-aspartate38.9 ± 4.22.8-fold lowerBlocked channels close more readily than expected from affinity alone [1] [2]
30 µmol l-1 N-methyl-D-aspartate47.8 ± 7.32.3-fold lowerSame trend at higher agonist drive [2]

Single-channel burst analysis showed that the mean burst duration falls from 7.93 ± 0.77 ms (drug-free) to 4.00 ± 0.45 ms in 30 µmol l-1 amantadine, yielding an estimated channel-closing rate of two-hundred and fifty-one closures per second when the blocker is present compared with one-hundred and twenty-six per second in its absence (a one-point-nine-nine-fold acceleration) [1].

Effects on Neuronal Calcium Signalling

Amantadine indirectly lowers cytosolic calcium transients that normally follow glutamatergic stimulation or hormonal stressors.

Preparation & stimulusCytosolic calcium peak (nanomoles l-1, Fluo-3 imaging)Value after 50 µmol l-1 amantadine% reductionSource
Primary hippocampal neurons + corticosterone 100 µmol l-1320 ± 18210 ± 15↓ 34 [3]
Dopaminergic mid-brain cultures + N-methyl-D-aspartate 100 µmol l-1410 ± 22275 ± 19↓ 33 [4]
Cortical astrocytes, spontaneous oscillation185 ± 12128 ± 10↓ 31 [5]

The attenuation arises from two converging actions:

  • Reduced calcium entry through shortened N-methyl-D-aspartate channel bursts.
  • Improved mitochondrial handling, as amantadine increases the calcium threshold for permeability-transition opening, thereby enhancing calcium buffering capacity [5].

Modulation of Synaptic Transmission

The compound modifies both presynaptic glutamate release and postsynaptic responsiveness.

CA3 → CA1 hippocampal pathway (acute slices)

VariableControlCorticosterone 10 µmol l-1With cortico-sterone + amantadine 20 µmol l-1Net effect of amantadineSource
Evoked excitatory current amplitude (picoamperes)195 ± 17268 ± 19207 ± 16Normalised [6]
Paired-pulse ratio (second / first)1.61 ± 0.081.22 ± 0.071.55 ± 0.06Restored facilitation [6]
Miniature event frequency (hertz)1.2 ± 0.12.1 ± 0.21.3 ± 0.1Presynaptic release restrained [6]

Forebrain microdialysis

RegionBaseline extracellular glutamate (µmol l-1)Change after 50 µmol l-1 amantadineMechanistic noteSource
Globus pallidus1.8 ± 0.2+0.9 ± 0.1Requires cystine / glutamate exchanger activation [7]
Entorhinal cortex2.3 ± 0.3+0.8 ± 0.1Postsynaptic blockade limits excitotoxicity despite higher glutamate [7]

Thus, Symmetrel simultaneously restrains high-probability vesicle release when synapses are pathologically over-active (as in corticosterone challenge) yet permits moderate facilitation in basal circuits via astroglial exchanger engagement, a dual profile consistent with reported cognitive-enhancing and neuroprotective actions.

UNII

M6Q1EO9TD0

Related CAS

768-94-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 185 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (72.43%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (25.41%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (75.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (72.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of Parkinson's disease and parkinsonism

Pharmacology

Amantadine Hydrochloride is the hydrochloride salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

665-66-7

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024

Explore Compound Types